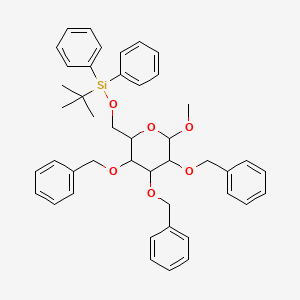
Adenosine-5'-O-diphospho-(1''-(4-nitrophenoxy)-ribose)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose): is a complex organic compound that plays a significant role in various biochemical processes It is a derivative of adenosine diphosphate (ADP) and contains a nitrophenoxy group attached to the ribose moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) typically involves the following steps:
Starting Materials: Adenosine diphosphate (ADP) and 4-nitrophenol.
Activation of ADP: ADP is activated using a coupling reagent such as carbodiimide or a phosphoramidite reagent.
Coupling Reaction: The activated ADP is then reacted with 4-nitrophenol in the presence of a base such as triethylamine to form the desired compound.
Purification: The product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Large-scale purification techniques such as preparative HPLC or crystallization are employed to obtain the final product.
化学反应分析
Types of Reactions:
Oxidation: Adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) can undergo oxidation reactions, particularly at the nitrophenoxy group, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenoxy group can be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted adenosine diphosphate derivatives.
科学研究应用
Chemistry:
Synthesis of Analogues: Adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) is used as a precursor for the synthesis of various analogues for studying enzyme-substrate interactions.
Biology:
Cell Signaling: The compound is involved in studying cellular signaling pathways, particularly those involving ADP-ribosylation.
Enzyme Inhibition: It is used to investigate the inhibition of enzymes such as poly(ADP-ribose) polymerases (PARPs).
Medicine:
Drug Development: The compound is explored for its potential in developing drugs targeting diseases related to ADP-ribosylation, such as cancer and neurodegenerative disorders.
Industry:
Biochemical Assays: It is used in various biochemical assays to study enzyme kinetics and substrate specificity.
作用机制
Molecular Targets and Pathways: Adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) exerts its effects primarily through its interaction with enzymes involved in ADP-ribosylation. It acts as a substrate or inhibitor for these enzymes, affecting cellular processes such as DNA repair, gene expression, and signal transduction. The nitrophenoxy group can also participate in redox reactions, influencing the compound’s activity.
相似化合物的比较
Adenosine-5’-O-diphospho-(1’'-(4-aminophenoxy)-ribose): Similar structure but with an amino group instead of a nitrophenoxy group.
Adenosine-5’-O-diphospho-(1’'-(4-methoxyphenoxy)-ribose): Contains a methoxy group instead of a nitrophenoxy group.
Uniqueness: Adenosine-5’-O-diphospho-(1’'-(4-nitrophenoxy)-ribose) is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This group allows for specific interactions with enzymes and can undergo unique chemical reactions, making the compound valuable for research and industrial applications.
属性
分子式 |
C21H26N6O17P2 |
|---|---|
分子量 |
696.4 g/mol |
IUPAC 名称 |
(4-nitrophenyl) 2-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-phosphonooxyphosphoryl]oxy-3,4,5-trihydroxypentanoate |
InChI |
InChI=1S/C21H26N6O17P2/c22-18-13-19(24-7-23-18)26(8-25-13)20-16(32)15(31)12(42-20)6-40-46(39,44-45(36,37)38)43-17(14(30)11(29)5-28)21(33)41-10-3-1-9(2-4-10)27(34)35/h1-4,7-8,11-12,14-17,20,28-32H,5-6H2,(H2,22,23,24)(H2,36,37,38) |
InChI 键 |
RCULIYXBWRLLMU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C(C(C(CO)O)O)OP(=O)(OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[Tert-butyl(dimethyl)silyl]oxy-5-ethoxy-5-oxopentanoic acid](/img/structure/B12072371.png)



![2-(3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12072395.png)





